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Compound of Interest

3-chloro-N,N-bis(2-
Compound Name:
chloroethyl)aniline

Cat. No.: B032659

3-Chloro-N,N-bis(2-chloroethyl)aniline: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological activity of 3-chloro-N,N-bis(2-chloroethyl)aniline. As a member of the
nitrogen mustard class of alkylating agents, this compound holds significant interest for
researchers in oncology and medicinal chemistry. While specific experimental data for this
particular analog is limited in publicly accessible literature, this document compiles available
information on closely related compounds and established structure-activity relationships to
offer a detailed profile. This guide is intended to serve as a valuable resource for researchers
and drug development professionals investigating novel cytotoxic agents.

Chemical Properties

While exhaustive experimental data for 3-chloro-N,N-bis(2-chloroethyl)aniline is not readily
available, its fundamental properties can be inferred from its structure and data on analogous
compounds.
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Identity and Structure

o |[UPAC Name: 3-chloro-N,N-bis(2-chloroethyl)aniline

e Synonyms: 3-Chloro-N,N-bis(2-chloroethyl)benzenamine[1]

e CAS Number: Not assigned

e Molecular Formula: C10H12CIzN[1]

e Molecular Weight: 251.004 g/mol [1]

« InChl: InNChl=1S/C10H12CI3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2[1]

SMILES: CICCN(CCCl)clccee(Cl)cl[1]

Physicochemical Properties (Predicted and Inferred)

Specific experimental values for melting point, boiling point, and solubility of 3-chloro-N,N-

bis(2-chloroethyl)aniline are not available in the cited literature. The data presented in the

table below are for the parent compound, N,N-bis(2-chloroethyl)aniline, and related analogs.

These values provide an estimate of the expected properties of the 3-chloro derivative.

Value (N,N-bis(2-

Value (3-Chloro-2-

Value (N-Ethyl-N-(2-

Property - - -
chloroethyl)aniline) methylaniline) chloroethyl)aniline)
Molecular Weight 218.13 g/mol [2] 141.60 g/mol 183.68 g/mol [3]
Melting Point Not available 2°C 45.5-46.5 °C[3]
3 , _ 115-117 °C at 10 _
Boiling Point Not available Not available
mmHg
Density Not available 1.185 g/mL at 25 °C Not available
Refractive Index Not available n20/D 1.588 Not available
Spectral Data
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Detailed spectral data for 3-chloro-N,N-bis(2-chloroethyl)aniline is not available. However,
the spectra of the parent compound, N,N-bis(2-chloroethyl)aniline, can serve as a reference for
structural confirmation.

Table of Spectral Data for N,N-bis(2-chloroethyl)aniline

Technique Data Summary

13C NMR Spectra available.[2]
FTIR Spectra available.[2]
Raman Spectrum available.[2]
Mass Spectrometry (GC-MS) Spectra available.[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-chloro-N,N-bis(2-
chloroethyl)aniline is not explicitly described in the reviewed literature. However, a general
synthetic route can be proposed based on established methods for the synthesis of other
aniline mustards.

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of 3-chloroaniline with an excess of ethylene
oxide to form the corresponding dihydroxy intermediate, 3-chloro-N,N-bis(2-
hydroxyethyl)aniline. This intermediate would then be chlorinated using a suitable agent, such
as thionyl chloride (SOCI2) or phosphorus oxychloride (POCIs), to yield the final product.

3-Chloroaniline
(B-Chloro-N,N-bis(2-hydroxyethy|)ani|ine)

Ethylene Oxide I—t@-Chloro-N,N-bis(2-chIoroethyl)anilina
I

[Thionyl Chloride (SOCIz)j
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Caption: Proposed synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-chloro-N,N-bis(2-hydroxyethyl)aniline

» To a solution of 3-chloroaniline in an appropriate solvent (e.g., glacial acetic acid), add a
molar excess of ethylene oxide at a controlled temperature (typically low to moderate).

« Stir the reaction mixture for a sufficient period to allow for the completion of the di-alkylation.
o Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

» Upon completion, neutralize the reaction mixture and extract the product with an organic
solvent.

» Purify the crude product by recrystallization or column chromatography.
Step 2: Chlorination to 3-chloro-N,N-bis(2-chloroethyl)aniline

» Dissolve the purified 3-chloro-N,N-bis(2-hydroxyethyl)aniline in an inert solvent (e.g.,
chloroform, dichloromethane).

» Slowly add a chlorinating agent (e.g., thionyl chloride) to the solution, maintaining a
controlled temperature (often cooled in an ice bath).

o Reflux the reaction mixture until the conversion is complete, as monitored by TLC or GC-MS.
o Carefully quench the excess chlorinating agent with ice-water.

o Separate the organic layer, wash it with a basic solution (e.g., sodium bicarbonate) and then
with brine.

» Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under
reduced pressure to obtain the crude product.

 Purify the final product by column chromatography or recrystallization.
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Biological Activity and Signaling Pathways

While no specific studies on the biological activity of 3-chloro-N,N-bis(2-chloroethyl)aniline
have been identified, the well-established mechanism of action for aniline mustards provides a
strong basis for predicting its cellular effects.

Mechanism of Action: DNA Alkylation

Nitrogen mustards are potent alkylating agents that exert their cytotoxic effects primarily
through the covalent modification of DNA. The proposed mechanism involves an intramolecular
cyclization to form a highly reactive aziridinium ion, which then serves as the electrophile for
nucleophilic attack by DNA bases.

Activation

DNA Damage
Intramolecular Nucleophilic Attack

izati iridini i H Second Alkylation
3-Chloro-N,N-bis(2-chloroethyl)aniline Cyclization A;|r|d|n|um Ion_ e.g., Guanine N7) | DNA Mono: ad_duct Y Interst_rand
(Reactive Intermediate) Formation Cross-linking

Click to download full resolution via product page
Caption: Mechanism of DNA alkylation by aniline mustards.

The primary site of alkylation on DNA is the N7 position of guanine.[4] Following the initial
mono-alkylation event, the second chloroethyl arm can undergo a similar activation and react
with another guanine residue on the same or opposite DNA strand, leading to intrastrand or
interstrand cross-links, respectively.[5] These DNA lesions inhibit critical cellular processes
such as DNA replication and transcription, ultimately triggering apoptosis.[6]

Structure-Activity Relationships and Predicted
Cytotoxicity

Studies on various substituted aniline mustards have demonstrated that the electronic
properties of the substituent on the aniline ring significantly influence the reactivity of the
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mustard group and, consequently, its cytotoxicity.

o Electron-withdrawing groups, such as the chloro group at the meta-position, are expected to
decrease the electron density on the nitrogen atom. This would slow down the rate of
aziridinium ion formation, thereby reducing the reactivity of the mustard.[7]

e Reduced reactivity can sometimes be advantageous in drug design, potentially leading to a
more favorable therapeutic index by allowing the drug to distribute more effectively before
extensive hydrolysis or non-specific reactions occur.[8]

o Targeted delivery of less reactive mustards to DNA, for instance by conjugation to DNA-
intercalating moieties, has been shown to enhance their antitumor activity.[9]

Based on these principles, 3-chloro-N,N-bis(2-chloroethyl)aniline is predicted to be a
cytotoxic agent, although likely less potent than its unsubstituted or electron-donating-
substituted counterparts. Its activity will be directly related to its ability to form DNA cross-links.

Potential Signaling Pathways Involved in Cytotoxicity

The induction of DNA damage by alkylating agents like 3-chloro-N,N-bis(2-
chloroethyl)aniline is expected to activate a cascade of cellular signaling pathways, primarily
those involved in the DNA damage response (DDR) and apoptosis.
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Caption: Potential signaling pathway activated by aniline mustard-induced DNA damage.
Key events in this pathway include:

o Sensing of DNA lesions: The DNA cross-links are recognized by sensor proteins of the DDR
machinery, leading to the activation of key kinases such as ATM (Ataxia-Telangiectasia
Mutated) and ATR (ATM and Rad3-related).

 Signal transduction: Activated ATM/ATR phosphorylate a multitude of downstream targets,
including the tumor suppressor protein p53.

o Cellular outcomes: Phosphorylation stabilizes and activates p53, which then transcriptionally
upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).
The ultimate fate of the cell—repair and survival or programmed cell death—depends on the
extent of DNA damage and the cellular context.
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Conclusion

3-Chloro-N,N-bis(2-chloroethyl)aniline is a nitrogen mustard with predicted cytotoxic
properties stemming from its ability to alkylate DNA. While specific experimental data for this
compound are scarce, a comprehensive understanding of its chemical nature and biological
potential can be derived from the extensive research on analogous aniline mustards. The
presence of a meta-chloro substituent is expected to modulate its reactivity, a factor of
significant interest in the design of novel anticancer agents. Further research is warranted to
synthesize and characterize this compound and to experimentally validate its cytotoxic profile
and mechanism of action. This technical guide provides a foundational resource for initiating
such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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